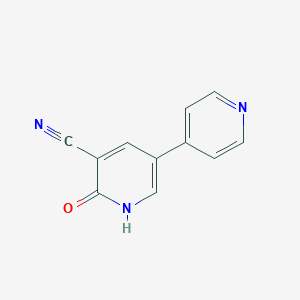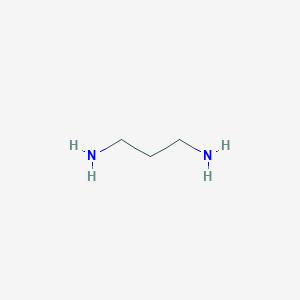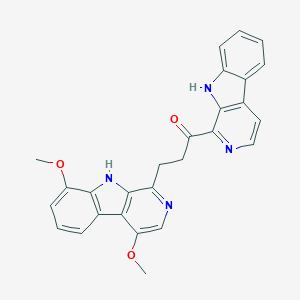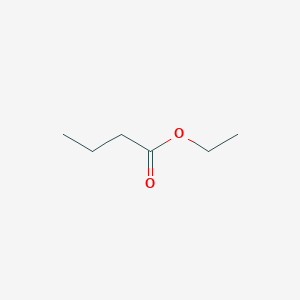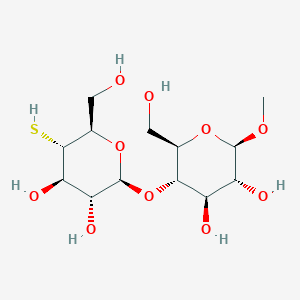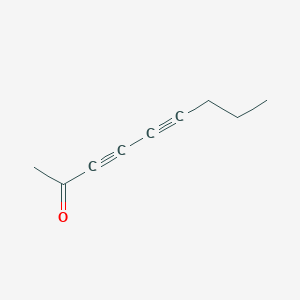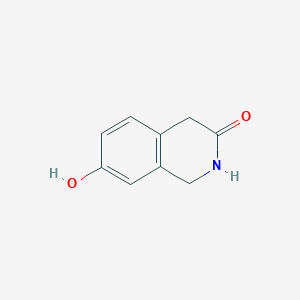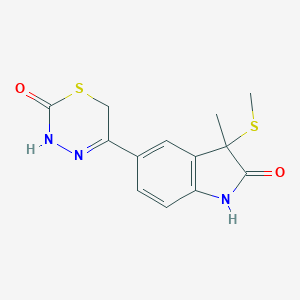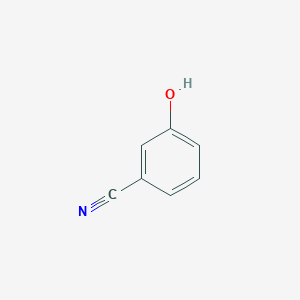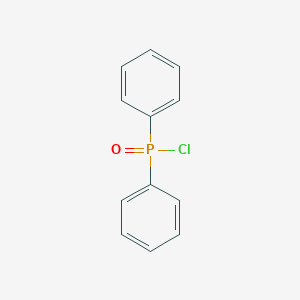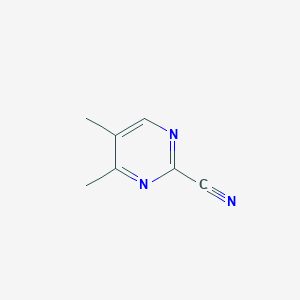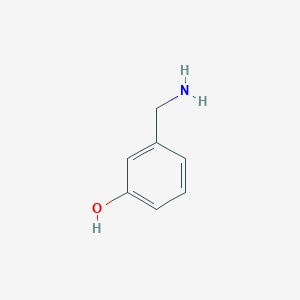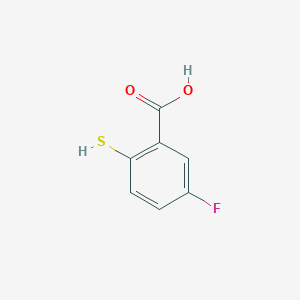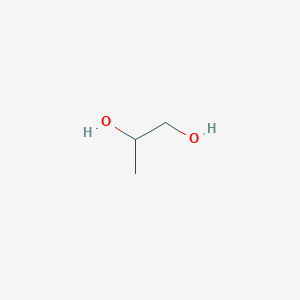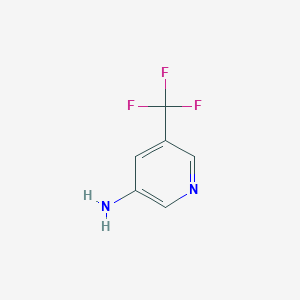
5-(Trifluoromethyl)pyridin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(Trifluoromethyl)pyridin-3-amine and related compounds involves several key steps, including the displacement of a halogen atom with trimethylamine gas and anion replacement with a triflate counter-ion. These steps are critical for achieving high yields and ensuring the incorporation of the trifluoromethyl group into the pyridin-3-amine framework. This process has been demonstrated in the preparation of precursors for radiolabeling peptides for PET imaging, highlighting its significance in nuclear medicine (Davis & Fettinger, 2018).
Molecular Structure Analysis
X-ray crystallography has been employed to determine the molecular structure of related compounds, providing insights into their chemical behavior. For instance, the structure of trans-[Co(III)(bpb)(amine)2]X demonstrates how coordination chemistry can be utilized to synthesize complexes with specific molecular architectures (Amirnasr, Schenk, & Meghdadi, 2002). Such analyses are vital for understanding the reactivity and potential applications of these compounds.
Chemical Reactions and Properties
Chemoselective synthesis methods have been developed for derivatives of 5-(Trifluoromethyl)pyridin-3-amine, demonstrating its versatility as a building block. These methods allow for the introduction of various functional groups, significantly expanding the utility of this compound in organic synthesis and medicinal chemistry (Aquino et al., 2015).
Applications De Recherche Scientifique
Antithyroid Drug Potential : A study highlighted the potential of a novel interaction product of 5-trifluoromethyl-pyridine-2-thione with molecular iodine as an antithyroid drug. This potential is attributed to its unique crystal structure and iodonium cation linkage (Chernov'yants et al., 2011).
Catalysis in Chemical Reactions : Research indicates that pyridine, including derivatives like 5-(Trifluoromethyl)pyridin-3-amine, can catalyze certain chemical rearrangements, such as the rearrangement of 4-amino-5-nitro-6-phenylethynylpyrimidines (Čikotienė et al., 2007).
Anticancer Activity : Novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, related to 5-(Trifluoromethyl)pyridin-3-amine, have shown promising anticancer activity against various cancer cell lines (Chavva et al., 2013).
Group 3 Metal Triamido Complexes Catalysis : These complexes catalyze the ortho-C-H bond addition of pyridine derivatives to nonactivated imines, enhancing catalytic activity with secondary amines (Nagae et al., 2015).
Synthesis of Novel Pyridine Derivatives : Research has successfully synthesized novel pyridine derivatives bearing different heterocyclic rings, demonstrating potential as anticancer agents (Hafez & El-Gazzar, 2020).
Formation of Pyridine-Containing Macrocycles : Pd-catalyzed amination of 3,5-dihalopyridines with linear polyamines leads to the formation of new macrocycles, useful in synthesizing larger cavity macrocycles (Averin et al., 2005).
Synthesis of Pyridine Fused Polycyclic Amines : Sequential ring-closing metathesis and radical cyclisation reactions were used to synthesize novel pyridine fused polycyclic bridgehead amines, demonstrating the importance of the RCM catalyst and nitrogen atom nature (Baker et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2/c7-6(8,9)4-1-5(10)3-11-2-4/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFRBMFEAGFNDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555104 | |
| Record name | 5-(Trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)pyridin-3-amine | |
CAS RN |
112110-07-3 | |
| Record name | 5-(Trifluoromethyl)pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(trifluoromethyl)pyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

